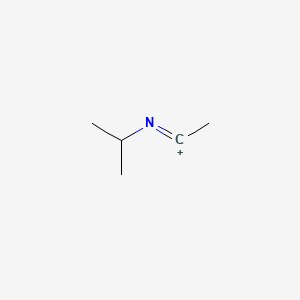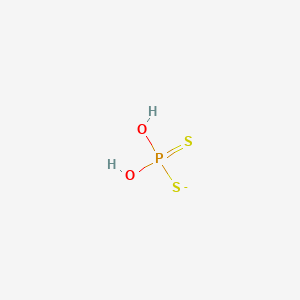
Dihydrogen phosphorodithioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dihydrogen phosphorodithioate is a chemical compound that belongs to the class of organophosphorus compounds. It is characterized by the presence of two sulfur atoms replacing two of the non-bridging oxygen atoms in the phosphate group. This modification imparts unique properties to the compound, making it valuable in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of dihydrogen phosphorodithioate typically involves the reaction of phosphorus pentasulfide with an alcohol or thiol. One common method is the reaction of phosphorus pentasulfide with sodium hydroxide to produce sodium dithiophosphate, which can then be converted to this compound by treatment with sulfuric acid .
Industrial Production Methods
Industrial production of this compound often involves large-scale reactions using similar methods as described above. High-performance liquid chromatography (HPLC) is frequently used for the purification of the compound, ensuring high purity and consistency in industrial applications .
Analyse Des Réactions Chimiques
Types of Reactions
Dihydrogen phosphorodithioate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form phosphorodithioate oxides.
Reduction: It can be reduced to form phosphorodithioate anions.
Substitution: It can undergo substitution reactions where the sulfur atoms are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include various phosphorodithioate derivatives, which can be further utilized in different applications depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
Dihydrogen phosphorodithioate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in the synthesis of other organophosphorus compounds.
Biology: It is employed in the study of enzyme mechanisms and protein interactions.
Industry: It is used as an additive in lubricants and as a corrosion inhibitor in various industrial processes.
Mécanisme D'action
The mechanism of action of dihydrogen phosphorodithioate involves its interaction with specific molecular targets, such as enzymes and proteins. The sulfur atoms in the compound can form strong bonds with metal ions and other nucleophilic sites, enhancing its binding affinity and stability. This interaction can modulate the activity of enzymes and proteins, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Phosphorothioate: Similar to dihydrogen phosphorodithioate but with only one sulfur atom replacing an oxygen atom.
Ethion: An organophosphate insecticide with a similar structure but different functional groups.
Uniqueness
This compound is unique due to the presence of two sulfur atoms, which impart enhanced stability and binding affinity compared to similar compounds. This makes it particularly valuable in applications requiring high stability and specific interactions with molecular targets .
Propriétés
IUPAC Name |
dihydroxy-sulfanylidene-sulfido-λ5-phosphane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/H3O2PS2/c1-3(2,4)5/h(H3,1,2,4,5)/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAGJZTKCGNOGPW-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
OP(=S)(O)[S-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
H2O2PS2- |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20785387 |
Source


|
| Record name | Dihydrogen phosphorodithioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20785387 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
129.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
44042-83-3 |
Source


|
| Record name | Dihydrogen phosphorodithioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20785387 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
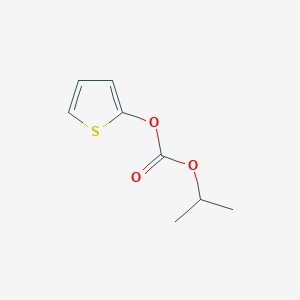
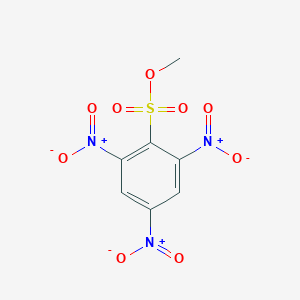

![4,4'-[(9H-Fluoren-9-ylidene)methylene]diphenol](/img/structure/B14651030.png)





![4-{(E)-[1-(2-Chloroanilino)-1,3-dioxobutan-2-yl]diazenyl}benzoic acid](/img/structure/B14651075.png)
![2-({4-[(2-Methylpropyl)sulfanyl]phenyl}sulfanyl)benzoic acid](/img/structure/B14651087.png)
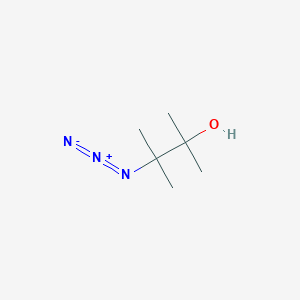
![(E)-1-(4-Chlorophenyl)-N-[4'-(octyloxy)[1,1'-biphenyl]-4-yl]methanimine](/img/structure/B14651103.png)
